3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Description
3-(Chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride is a heterocyclic compound with a fused pyrrolo-triazole core and a chloromethyl substituent. Key properties include:
- Molecular Formula: C₅H₇N₃·HCl (C₅H₈ClN₃) .
- Molecular Weight: 146 g/mol .
- Physical State: White powder, achiral, solid form .
- LogP: -0.95, indicating moderate hydrophilicity .
- Synthesis: Prepared by refluxing the free base in concentrated HCl for 24 hours, yielding 94.5% after evaporation .
The chloromethyl group enhances reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride salt improves solubility in polar solvents, facilitating downstream applications .
Properties
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-4-6-9-8-5-2-1-3-10(5)6;/h1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADZSGJUOGHTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Semicarbazide Salts and Orthoesters (Patent WO2004017898A2)
One industrially optimized method involves the synthesis of 3-chloromethyl-1,2,4-triazolin-5-one, a closely related triazole intermediate, which can be adapted for the target compound. The key features of this method include:
- Starting from alkyl or aryl sulfonic acid salts of semicarbazide hydrochloride.
- Reacting these with methyl orthoesters under controlled elevated temperatures.
- The reaction proceeds via cyclization to form the triazole ring with a chloromethyl substituent.
- Use of sulfonic acid salts reduces decomposition, shortens reaction time, and improves purity.
- The hydrochloride salt form is generated during or after the reaction for enhanced stability.
This method is scalable and suitable for industrial manufacture, offering superior yields and product quality compared to older methods that used free semicarbazide hydrochloride.
Cyclization via Hydrazine Derivatives and Electrophiles
Another approach, inspired by methods for related fused triazole systems, involves:
- Preparing 2-hydrazinyl-substituted pyrrole or benzothiazole intermediates.
- Reacting these hydrazine derivatives with one-carbon electrophiles such as formic acid or formamide.
- This leads to intramolecular cyclization forming the fused triazole ring.
- Subsequent chloromethylation can be achieved by reaction with chloromethylating agents (e.g., chloromethyl methyl ether or formaldehyde with hydrochloric acid).
This approach is often used for structurally related triazole-fused heterocycles and can be adapted for 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c]triazole hydrochloride.
Oxidative Cyclization and Functional Group Tolerance
Recent advances in heterocyclic synthesis suggest that oxidative cyclization methods, involving disulfide intermediates and C-H bond functionalization, can be employed to construct fused triazole rings with good yields and functional group tolerance. While these methods have been demonstrated for benzo-fused triazoles, the principles may extend to pyrrolo-fused systems:
- Starting from mercapto-substituted precursors.
- Oxidation to disulfides followed by intramolecular ring closure.
- Use of mild oxidants and catalytic conditions to preserve functional groups.
- This method can be combined with chloromethylation steps to install the chloromethyl group at the desired position.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfonic acid salt of semicarbazide + methyl orthoester (Patent WO2004017898A2) | Semicarbazide sulfonic acid salt, methyl orthoester | Elevated temperature, short reaction time | High purity, scalable, less decomposition | Requires sulfonic acid salt preparation |
| Hydrazine derivative + electrophile + chloromethylation | 2-Hydrazinyl pyrrole derivatives, formic acid, chloromethylating agents | Heating under reflux, chloromethylation step | Versatile, well-established | Multi-step, moderate yields |
| Oxidative cyclization via disulfide intermediates | Mercapto-substituted triazoles | Mild oxidants, C-H functionalization | High functional group tolerance, good yields | Limited substrate scope, less explored for pyrrolo systems |
Research Findings and Notes
- The sulfonic acid salt method offers an industrially viable route with improved reaction kinetics and product purity, making it the preferred method for large-scale synthesis.
- The hydrazine-based cyclization approach, while classical, may require optimization for yield and selectivity when applied to pyrrolo-fused triazoles.
- Oxidative cyclization methods provide innovative routes with mild conditions and potential for diverse functionalization, although their application to this specific compound requires further exploration.
- Chloromethylation is typically achieved by standard chloromethylating reagents under acidic conditions, ensuring selective substitution at the 3-position.
- The hydrochloride salt form is commonly prepared by treatment with hydrochloric acid or hydrogen chloride gas to improve compound stability and crystallinity.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities that make it a candidate for further development:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolo[2,1-c][1,2,4]triazole compounds can exhibit antimicrobial properties. This makes them potential candidates for developing new antibiotics or antifungal agents .
- Anticancer Potential : Some studies have explored the cytotoxic effects of pyrrolo[2,1-c][1,2,4]triazole derivatives against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Medicinal Chemistry
- Drug Development : The unique structure of 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride allows it to serve as a scaffold for synthesizing novel pharmaceuticals. Researchers are investigating its derivatives for enhanced efficacy against resistant bacterial strains and cancer cells.
- Targeted Therapy : Due to its ability to interact with specific biological targets, this compound is being studied for its potential use in targeted therapies that minimize side effects associated with traditional chemotherapeutics.
Material Science
- Polymer Chemistry : The compound's chloromethyl group can be utilized in polymerization reactions to create functionalized polymers. These materials can have applications in coatings, adhesives, and drug delivery systems.
- Nanotechnology : Incorporating this compound into nanostructures could enhance the delivery of therapeutic agents or improve the properties of nanomaterials used in electronics and sensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. |
| Study B | Anticancer Activity | Showed selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells; mechanism linked to apoptosis induction. |
| Study C | Polymer Applications | Successfully synthesized a new polymer using this compound as a monomer; exhibited improved thermal stability and mechanical properties compared to conventional polymers. |
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
3-Bromo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- Molecular Formula : C₆H₆BrN₃ .
- Molecular Weight : 208.04 g/mol.
- Synthesis : Bromination of the free base using Br₂ in CH₂Cl₂ at 0°C .
- Key Differences :
3-(Chloromethyl) vs. 3-Bromo Derivatives
| Property | 3-(Chloromethyl) Hydrochloride | 3-Bromo |
|---|---|---|
| Molecular Weight | 146 g/mol | 208.04 g/mol |
| Halogen Reactivity | Moderate (Cl) | High (Br) |
| Solubility | High (due to HCl salt) | Low (neutral free base) |
Amine-Functionalized Analogs
3-Methylamine Hydrochloride (CAS 923156-44-9)
- Molecular Formula : C₆H₁₀N₄·HCl .
- Molecular Weight : 178.63 g/mol.
- Key Differences: The aminomethyl group increases polarity, enhancing interactions with biological targets. Potential applications in CNS drug candidates due to improved blood-brain barrier penetration .
3-(Piperidin-3-yl) Hydrochloride
Aryl-Substituted Derivatives
2-(Perfluorophenyl) Tetrafluoroborate
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
3-(Chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride (CAS: 1820685-05-9) is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C6H9ClN3
- Molecular Weight : 194.06 g/mol
- Purity : 95%
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves cyclization reactions of chloromethyl derivatives with triazole precursors under acidic conditions. Common solvents include dichloromethane or ethanol, and catalysts such as hydrochloric acid are used to facilitate the cyclization process. Industrial production may utilize automated reactors to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.8 |
| A549 (Lung) | 3.9 |
| LS180 (Colon) | 12.0 |
These values suggest that the compound exhibits a potent inhibitory effect on cell proliferation compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
Enzyme Inhibition
The compound has been investigated for its interaction with several enzymes critical in metabolic pathways:
- Alpha-Amylase : Inhibitory activity was noted, suggesting potential applications in diabetes management by modulating carbohydrate metabolism.
- Acetylcholinesterase (AChE) : Some derivatives have demonstrated significant inhibition of AChE activity, which could be beneficial in treating neurodegenerative diseases .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by modulating gene expression related to inflammatory responses. This could make it a candidate for further development in inflammatory disease therapies .
Case Studies
A study conducted on various triazole derivatives revealed that those with chloromethyl substitutions exhibited enhanced biological activity against specific cancer types. The most active compounds were identified through structure-activity relationship (SAR) studies that correlated specific substituents with increased potency .
The biological activity of this compound is thought to arise from its ability to interact with multiple cellular targets:
- Cell Signaling Pathways : It influences pathways involved in cell growth and apoptosis.
- Gene Expression Modulation : The compound can alter the expression of genes associated with cancer progression and inflammation.
Q & A
Q. Implications :
- 1H-tautomers favor alkylation at the 1-N position, critical for designing necroptosis inhibitors .
- Incorrect tautomer assignment can lead to misinterpretation of SAR data (e.g., false activity correlations).
What methodologies are recommended for analyzing structure-activity relationships (SAR) of pyrrolotriazole derivatives as necroptosis inhibitors?
Advanced Research Question
SAR studies require a combination of:
- In vitro bioassays : Measure IC₅₀ values against RIPK1/RIPK3 kinases to quantify necroptosis inhibition .
- Computational modeling : Use SwissADME or molecular docking to predict logP, solubility, and kinase binding affinities .
- Substituent scanning : Introduce halogens (Cl, F) or bulky groups (mesityl) at the 2-position to enhance hydrophobicity and target engagement .
Q. Data Contradiction Example :
- Chloromethyl groups may improve membrane permeability but reduce solubility. Balance via logP optimization (target 2–3) using methyl/ethoxycarbonyl substituents .
How should researchers address discrepancies in reported biological activities of structurally similar pyrrolotriazoles?
Advanced Research Question
Contradictions often arise from:
- Tautomer-dependent activity : Verify tautomeric forms via NMR before comparing activities .
- Assay variability : Standardize protocols (e.g., cell lines, RIPK1/3 expression levels) .
- Impurity profiles : Use HPLC-MS to rule out side products (e.g., nitroso byproducts from nitrosation) .
Case Study :
Azo derivatives (e.g., 7-phenylazo-pyrrolotriazoles) showed λmax shifts (558–563 nm) in UV-Vis due to nitroso chromophores, but conflicting bioactivity data were traced to unaccounted tautomerization .
What spectroscopic techniques are essential for confirming the structure of 3-(chloromethyl)-pyrrolotriazole derivatives?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the chloromethyl group (δH ~4.4 ppm; δC ~39–45 ppm) and pyrrolotriazole core protons (δH 2.7–8.4 ppm) .
- IR Spectroscopy : Confirm C-Cl stretches (550–650 cm⁻¹) and triazole ring vibrations (1450–1570 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₇H₈ClN₄) with <2 ppm error .
Example :
For 6-methyl-3-phenyl derivatives, absence of the 7-C proton signal at 5.6 ppm in ¹H NMR confirms successful nitrosation .
How can computational tools predict the pharmacokinetic properties of 3-(chloromethyl)-pyrrolotriazole derivatives?
Advanced Research Question
- SwissADME : Predict logP (lipophilicity), GI absorption, and BBB permeability. Derivatives with logP >3 may require PEGylation for solubility .
- Molecular Dynamics (MD) Simulations : Model interactions with RIPK1’s hydrophobic pocket to prioritize chloromethyl/mesityl substituents .
- PAINS Filters : Eliminate pan-assay interference compounds (e.g., nitroso groups prone to redox cycling) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
